molecular formula C7H12O3 B11721148 Methyl 2-formyl-3-methylbutanoate

Methyl 2-formyl-3-methylbutanoate

Cat. No.: B11721148
M. Wt: 144.17 g/mol
InChI Key: SZCKPZUQOAXPGF-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-methylbutanoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2-formyl-3-methylbutanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-formyl-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-carboxy-3-methylbutanoic acid.

    Reduction: 2-hydroxymethyl-3-methylbutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is employed in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-formyl-3-methylbutanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The formyl group can undergo further metabolic transformations, influencing cellular pathways and enzyme activities.

Comparison with Similar Compounds

    Methyl butanoate: Another ester with a similar structure but lacks the formyl group.

    Ethyl 2-formyl-3-methylbutanoate: An ethyl ester analog with similar reactivity.

    Methyl 3-methylbutanoate: A structural isomer with different chemical properties.

Uniqueness: Methyl 2-formyl-3-methylbutanoate is unique due to the presence of both a formyl group and an ester group in its structure. This combination allows it to participate in a diverse range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

Methyl 2-formyl-3-methylbutanoate (C7H12O3) is an organic compound with notable biological activities that have garnered attention in various fields of research. This article explores its synthesis, biological evaluations, and potential applications based on recent studies.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving starting materials such as methyl esters and aldehydes. The characterization of the compound typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties . The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate the free radical scavenging ability of this compound. Results indicate that it effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests utilizing agar well diffusion methods revealed that the compound inhibits the growth of several pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential antimicrobial agent in pharmaceutical applications .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , as evidenced by studies that measure nitric oxide (NO) production in macrophage cell lines. The Griess assay has been used to quantify NO levels, indicating a reduction in inflammation when treated with this compound . This suggests its potential for therapeutic use in inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Evaluation :
    • A study conducted on various synthesized esters, including this compound, reported significant antioxidant activity compared to standard antioxidants. The IC50 values were determined using the DPPH assay, showcasing its effectiveness in scavenging free radicals .
  • Antimicrobial Testing :
    • In a comprehensive antimicrobial study, this compound was tested against multiple bacterial strains. Results indicated a broad spectrum of activity with varying MIC values, highlighting its potential as a natural preservative or therapeutic agent .
  • Anti-inflammatory Mechanism :
    • Research involving RAW264.7 macrophages demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced NO production. This mechanism suggests its role in modulating inflammatory pathways, making it a candidate for further investigation in chronic inflammatory conditions .

Summary Table of Biological Activities

Biological Activity Method Used Findings
AntioxidantDPPH AssaySignificant free radical scavenging
AntimicrobialAgar Well DiffusionEffective against E. coli and S. aureus
Anti-inflammatoryGriess AssayReduced NO production in macrophages

Properties

IUPAC Name

methyl 2-formyl-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)6(4-8)7(9)10-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCKPZUQOAXPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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